molecular formula C17H17F3N6 B6446552 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2548986-65-6

4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B6446552
CAS No.: 2548986-65-6
M. Wt: 362.4 g/mol
InChI Key: OQHGAAKMXZTYKM-UHFFFAOYSA-N
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Description

4-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group and a piperazine-linked imidazo[1,2-a]pyridine moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the imidazo[1,2-a]pyridine-piperazine linkage contributes to binding interactions with biological targets, particularly in oncology and antimicrobial research . Its structural complexity aligns with trends in drug design aiming to optimize pharmacokinetic and pharmacodynamic properties through hybrid heterocyclic systems .

Properties

IUPAC Name

2-[[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6/c18-17(19,20)14-9-16(22-12-21-14)25-7-5-24(6-8-25)10-13-11-26-4-2-1-3-15(26)23-13/h1-4,9,11-12H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHGAAKMXZTYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN3C=CC=CC3=N2)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of imidazo[1,2-a]pyridine derivatives with piperazine or pyrimidine modifications. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrimidine - 6-(Trifluoromethyl)
- 4-(Imidazo[1,2-a]pyridin-2-yl-methyl)piperazine
Anticancer (presumed; based on structural analogues)
(7 h)
(4-(2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Imidazo[1,2-a]pyridine + Piperazine - 2-(Trifluoromethyl)phenyl
- Pyridin-2-yl
Cytotoxic against HepG2, HeLa, MDA-MB-231 (IC₅₀ < 10 µM)
IP-3
2-(4-Fluorophenyl)-6-methyl-3-[(4-phenylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine
Imidazo[1,2-a]pyridine - 4-Fluorophenyl
- 4-Phenylpiperazine
Antiproliferative (moderate activity; exact IC₅₀ not reported)
EP 2402347 A1 Derivatives Thieno[2,3-d]pyrimidine + Imidazo[4,5-b]pyridine - Morpholine
- Methylsulfonylpiperazine
Kinase inhibition (e.g., mTOR/PI3K pathways)
V030-8022
(4-Methoxyphenyl)[4-({2-(3-nitrophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]methanone
Imidazo[1,2-a]pyridine + Piperazine - 3-Nitrophenyl
- 3-(Trifluoromethyl)phenyl
Not explicitly reported; structural similarity suggests potential kinase targeting

Key Findings from Comparative Studies

Role of Trifluoromethyl Groups : The trifluoromethyl substitution (as in the target compound and 7 h ) correlates with enhanced cytotoxicity and metabolic stability. For example, 7 h demonstrated IC₅₀ values below 10 µM against multiple cancer cell lines, attributed to improved membrane permeability and target affinity .

Piperazine Flexibility : Piperazine-linked derivatives (e.g., IP-3 , IP-6 , IP-7 ) show that substituents on the piperazine ring significantly modulate activity. For instance, IP-3 (4-phenylpiperazine) exhibited higher antiproliferative activity than IP-7 (4-methylpiperazine), suggesting bulkier aryl groups enhance target engagement .

Heterocyclic Core Impact : Pyrimidine-based compounds (e.g., the target compound) vs. pyridine-based analogues (e.g., 7 h ) differ in electronic properties and hydrogen-bonding capacity. Pyrimidines often exhibit stronger interactions with enzymes like kinases due to their ability to mimic purine bases .

Substituent Position and Activity: In EP 2402347 A1, morpholine and methylsulfonylpiperazine substituents on thienopyrimidine-imidazo[4,5-b]pyridine hybrids showed potent kinase inhibition, highlighting the importance of electron-withdrawing groups in modulating enzymatic activity .

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